Aramchol

Description

Properties

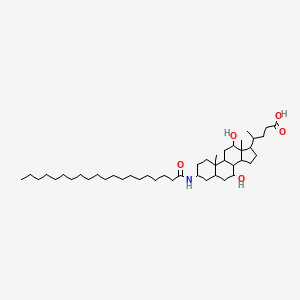

Molecular Formula |

C44H79NO5 |

|---|---|

Molecular Weight |

702.1 g/mol |

IUPAC Name |

4-[7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50) |

InChI Key |

SHKXZIQNFMOPBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Aramchol's Mechanism of Action in Hepatic Stellate Cells: A Technical Guide

Executive Summary: Aramchol, a novel fatty acid-bile acid conjugate, demonstrates significant anti-fibrotic activity by directly targeting hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. Its mechanism is centered on a dual action: the downregulation of Stearoyl-CoA Desaturase 1 (SCD1) and the upregulation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This combined effect attenuates HSC activation, reduces the expression of key fibrogenic genes, and inhibits collagen secretion, positioning Aramchol as a promising therapeutic agent for liver fibrosis in diseases such as non-alcoholic steatohepatitis (NASH).

Introduction

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common pathological outcome of chronic liver injury and a major determinant of morbidity and mortality. Hepatic stellate cells (HSCs) are the principal effector cells driving this process.[1] In a healthy liver, HSCs are in a quiescent state, storing vitamin A. Upon liver injury, they undergo an activation process, transdifferentiating into proliferative, contractile, and pro-fibrogenic myofibroblasts.[1] These activated HSCs are responsible for the synthesis and deposition of ECM proteins, primarily type I collagen.

Aramchol (arachidyl-amido cholanoic acid) is an orally administered, liver-targeted synthetic molecule that modulates lipid metabolism.[2][3] Initially recognized for its ability to reduce liver fat by downregulating SCD1 in hepatocytes, recent research has elucidated a direct anti-fibrotic mechanism of action within HSCs, making it a molecule with a dual effect on the pathologies of NASH.[4][5] This guide provides an in-depth technical overview of this mechanism.

Core Mechanism of Action in Hepatic Stellate Cells

Aramchol exerts its anti-fibrotic effects on HSCs through two primary, interconnected pathways: inhibition of SCD1 and activation of PPARγ.[2]

SCD1 is a rate-limiting enzyme in the synthesis of monounsaturated fatty acids, which are crucial components of triglycerides and other lipids.[6] In HSCs, Aramchol directly suppresses the expression of SCD1 at both the mRNA and protein levels.[4][7] The inhibition of SCD1 is a central event in Aramchol's anti-fibrotic activity.[5] Studies using siRNA-mediated knockdown of SCD1 in the human HSC line LX-2 have shown to phenocopy the effects of Aramchol, reducing fibrogenesis.[2][4] Conversely, when SCD1 is overexpressed, Aramchol's ability to suppress fibrogenic gene expression is lost, confirming SCD1 as a principal target.[2][4]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that acts as a key negative regulator of HSC activation.[7] Its expression is high in quiescent HSCs but is significantly reduced upon activation. Aramchol treatment has been shown to significantly induce the expression of PPARγ mRNA in both human HSC lines (LX-2) and primary human HSCs.[2][4] The upregulation of this protective gene contributes to the suppression of the fibrogenic phenotype and helps maintain HSCs in a more quiescent state.[2]

The interplay between SCD1 and PPARγ is crucial. The downregulation of SCD1 by Aramchol is associated with a concurrent upregulation of PPARγ, suggesting a coordinated regulation that collectively drives the anti-fibrotic response.[2]

Downstream Anti-Fibrotic Effects

The modulation of SCD1 and PPARγ by Aramchol initiates a cascade of downstream events that collectively attenuate the fibrogenic activity of HSCs.

-

Reduction of Fibrogenic Gene Expression: Treatment with Aramchol significantly reduces the mRNA levels of key genes associated with fibrosis, including COL1A1 (encoding Collagen Type I Alpha 1), ACTA2 (encoding α-Smooth Muscle Actin, a marker of HSC activation), and β-PDGFR (Beta-Platelet Derived Growth Factor Receptor).[4]

-

Inhibition of Collagen Secretion: Beyond reducing gene expression, Aramchol also inhibits the secretion of Collagen 1 (Col1α1) protein from HSCs.[2][4]

-

Modulation of Pro-Fibrotic Pathways: Aramchol has been shown to inhibit Transforming Growth Factor-beta (TGF-β) induced hepatic fibrosis pathways.[8][9][10] TGF-β is a potent pro-fibrotic cytokine, and its inhibition further contributes to Aramchol's anti-fibrotic profile. In TGF-β-stimulated cells, Aramchol suppresses fibrosis pathways while enhancing PPAR signaling.[8][11]

-

Regulation of Cholesterol Homeostasis: Aramchol also influences cholesterol metabolism within HSCs by inducing genes that promote cholesterol efflux and inhibiting ACAT2, an enzyme involved in cholesterol synthesis.[4]

Quantitative Data Summary

The effects of Aramchol on HSCs have been quantified in several key studies, primarily using the LX-2 human hepatic stellate cell line and primary human HSCs (phHSCs).

Table 1: In Vitro Effects of Aramchol (10 μM) on Gene and Protein Expression in HSCs

| Target | Cell Type | Treatment Duration | Effect | Citation |

|---|---|---|---|---|

| mRNA Expression | ||||

| SCD1 | LX-2, phHSCs | 24h / 48h | Significantly Reduced | [2][4][7] |

| PPARG (PPARγ) | LX-2, phHSCs | 24h / 48h | Significantly Induced | [2][4][7] |

| COL1A1 | LX-2 | 24h / 48h | Significantly Reduced | [2][4] |

| ACTA2 (α-SMA) | LX-2 | 24h / 48h | Significantly Reduced | [2][4] |

| β-PDGFR | LX-2 | 24h / 48h | Significantly Reduced | [2][4] |

| Protein Expression / Secretion | ||||

| SCD1 Protein | LX-2 | 24h / 48h | Significantly Reduced | [7] |

| Collagen 1 (Col1α1) Secretion | LX-2, phHSCs | 48h | Inhibited |[2][4] |

Table 2: Clinical Trial Data Context (ARMOR Study, Open-Label Part)

| Endpoint | Patient Cohort | Result | Citation |

|---|---|---|---|

| Fibrosis Improvement by ≥1 Stage | First 20 patients (F1-F3) treated with 300mg BID | 60.0% (12 of 20) of patients showed improvement | [12] |

| Fibrosis Improvement without Worsening of NASH | First 20 patients (F1-F3) treated with 300mg BID | 45.0% (9 of 20) of patients showed improvement |[12] |

Key Experimental Methodologies

The elucidation of Aramchol's mechanism in HSCs involved a series of well-defined experimental protocols.

-

Cell Lines: The immortalized human hepatic stellate cell line LX-2 is a primary model.[2][6] Primary human hepatic stellate cells (phHSCs) isolated from donor livers are used for validation.[2][4]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Aramchol Treatment: For experimental assays, cells like LX-2 are often serum-starved for a period (e.g., 24 hours) before treatment.[7] Aramchol is then added to the culture medium at a working concentration, commonly 10 μM, for specified durations such as 24 or 48 hours.[4][7] A vehicle control (e.g., DMSO) is run in parallel.[2]

-

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from treated and control cells. Following reverse transcription to synthesize cDNA, qPCR is performed using specific primers for target genes (SCD1, PPARG, COL1A1, ACTA2, etc.) and a housekeeping gene for normalization.[2][7] This allows for the quantification of changes in mRNA expression levels.[13]

-

RNA-Sequencing (RNAseq): For a broader, unbiased view of transcriptomic changes, RNAseq is performed on RNA from treated and control cells.[7] This can reveal effects on entire pathways, such as cholesterol biosynthesis and collagen formation.[7]

-

Western Blotting: To analyze protein levels, cell lysates are prepared and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies (e.g., anti-SCD1) and a secondary antibody for detection.[7] This confirms that changes in mRNA translate to changes in protein expression.

-

Protocol: To confirm that Aramchol's effects are mediated through SCD1, small interfering RNA (siRNA) is used to silence the SCD1 gene.

-

A solution containing SCD1-specific siRNA duplexes and a transfection reagent is prepared in serum-free medium and incubated to allow complex formation.[14][16]

-

The siRNA-reagent complex is added to the cells and incubated for 5-7 hours.[15]

-

Normal growth medium is added, and cells are incubated for an additional 24-48 hours to allow for gene knockdown.[14][17]

-

The effect of Aramchol is then tested on these SCD1-depleted cells. The absence of an additional anti-fibrotic effect from Aramchol in these cells confirms SCD1 as the key mediator.[2]

Conclusion

The mechanism of action of Aramchol in hepatic stellate cells is a well-defined, dual-pronged process that directly counteracts the cellular basis of liver fibrosis. By simultaneously downregulating the key lipogenic and pro-fibrotic enzyme SCD1 and upregulating the protective nuclear receptor PPARγ, Aramchol effectively attenuates HSC activation and reduces the production of collagen.[2][4] This direct anti-fibrotic action, combined with its known effects on steatosis in hepatocytes, provides a strong rationale for its development as a therapeutic for NASH and other fibrotic liver diseases.[5] The validation of this mechanism through rigorous in vitro experiments, including gene silencing and overexpression studies, provides a solid foundation for its continued investigation in clinical settings.

References

- 1. Metabolism of hepatic stellate cells in chronic liver diseases: emerging molecular and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 4. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Galmed Pharmaceuticals Announces Upcoming Publication in JHEP Reports of New Data Supporting Aramchol's Novel Anti-Fibrotic Mechanism of Action - BioSpace [biospace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. galmedpharma.com [galmedpharma.com]

- 8. Aramchol attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aramchol attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 11. Aramchol attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emjreviews.com [emjreviews.com]

- 13. mdpi.com [mdpi.com]

- 14. scbt.com [scbt.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. yeasenbio.com [yeasenbio.com]

- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Aramchol's Modulation of Stearoyl-CoA Desaturase 1 (SCD1): A Core Mechanism in Liver Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aramchol (B1665158), a novel synthetic fatty acid-bile acid conjugate, is emerging as a promising therapeutic agent for nonalcoholic steatohepatitis (NASH) and liver fibrosis. A primary mechanism of its action is the significant downregulation of Stearoyl-CoA Desaturase 1 (SCD1), a pivotal enzyme in hepatic lipogenesis. This technical guide provides a comprehensive overview of the current understanding of Aramchol's effect on SCD1 expression and activity. It synthesizes data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the key pathways and experimental frameworks. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of therapeutics for metabolic and fibrotic liver diseases.

Introduction to Aramchol and SCD1

Aramchol (arachidyl-amido cholanoic acid) is a first-in-class, liver-targeted SCD1 modulator.[1] It is a synthetic conjugate of cholic acid and arachidic acid.[2] SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting saturated fatty acids (SFAs) into MUFAs.[3] These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[4] Dysregulation of SCD1 activity is strongly implicated in the pathogenesis of NASH, contributing to steatosis, inflammation, and fibrosis.[4][5] By downregulating SCD1, Aramchol aims to correct the underlying metabolic dysfunctions that drive NASH progression.[2][4]

Quantitative Effects of Aramchol on SCD1 Expression and Activity

Aramchol has been shown to effectively reduce SCD1 expression at both the mRNA and protein levels in various experimental models. The following tables summarize the key quantitative findings from preclinical and clinical studies.

Table 1: In Vitro Studies on Aramchol's Effect on SCD1 Expression

| Cell Line/Primary Cells | Aramchol Concentration | Treatment Duration | Key Findings | Reference |

| LX-2 (human hepatic stellate cell line) | 10 µM | 24 or 48 hours | Significantly reduced SCD1 mRNA and protein expression. | [6][7] |

| Primary human hepatic stellate cells (phHSCs) | 10 µM | Not specified | Significantly reduced SCD1 mRNA and protein expression. | [6] |

| Primary human hepatocytes (phHeps) | 10 µM | Not specified | Reduced SCD1 mRNA expression. | [6] |

| HCT116 (human colon cancer cells) | 20 µM | 4 hours | Significantly reduced SCD1 protein expression. | [8] |

Table 2: In Vivo Preclinical Studies on Aramchol's Effect on SCD1

| Animal Model | Aramchol Dosage | Treatment Duration | Key Findings | Reference |

| Methionine- and choline-deficient (MCD) diet-fed mice | 5mg/kg/day | Last 2 weeks of a 4-week diet | Downregulated SCD1. | [9] |

Table 3: Clinical Studies Investigating Aramchol's Effect

| Study Phase | Aramchol Dosage | Treatment Duration | Key Findings Related to SCD1's Role | Reference |

| Phase IIb (ARREST Trial) | 400 mg and 600 mg daily | 52 weeks | Although not a direct measure of SCD1, the trial provided a rationale for SCD1 modulation as a promising therapy for NASH and fibrosis. | [10] |

| Phase III (ARMOR Trial) | 300mg BID | 1 year | Demonstrated a significant anti-fibrotic effect, believed to be mediated through SCD1 downregulation. | [11][12] |

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanism by which Aramchol downregulates SCD1 is still under investigation, several pathways are implicated.[4] Aramchol's action appears to be multifactorial, impacting not only lipid metabolism but also inflammatory and fibrotic signaling cascades.

Direct Effect on Hepatic Stellate Cells (HSCs)

Aramchol directly targets HSCs, the primary fibrogenic cells in the liver.[4] By downregulating SCD1 in these cells, Aramchol reduces their activation and subsequent collagen production.[4][6] This is a crucial aspect of its anti-fibrotic effect.

Modulation of AMPK and mTOR Pathways

In primary mouse hepatocytes, Aramchol treatment has been shown to increase the activity of AMP-activated protein kinase (AMPK) and decrease the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[13] These effects lead to a metabolic shift that favors fatty acid β-oxidation over synthesis, contributing to the reduction of liver fat.[13]

Induction of PPARγ

In addition to downregulating SCD1, Aramchol has been observed to induce the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in HSCs.[6][7] PPARγ is known to have anti-fibrotic properties, and its upregulation by Aramchol likely contributes to the overall therapeutic effect.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to assess the effect of Aramchol on SCD1 expression and activity.

Cell Culture and Treatment

-

Cell Lines: Human hepatic stellate cell lines (e.g., LX-2) and primary human hepatic stellate cells are commonly used.[6][14]

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Aramchol Treatment: Aramchol is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at specified concentrations (e.g., 10 µM) for various durations (e.g., 24 or 48 hours).[6][7]

Gene Expression Analysis (qPCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using standard commercial kits.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA.

-

Quantitative PCR (qPCR): The expression levels of SCD1 mRNA are quantified using qPCR with specific primers for the SCD1 gene. A housekeeping gene (e.g., GAPDH) is used for normalization.[15]

Protein Expression Analysis (Western Blot)

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for SCD1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescence detection system. A loading control (e.g., β-actin) is used to ensure equal protein loading.

SCD1 Knockdown and Overexpression Experiments

-

siRNA-mediated Knockdown: To confirm that the effects of Aramchol are mediated through SCD1, small interfering RNA (siRNA) targeting SCD1 can be used to specifically silence its expression. The effects of Aramchol are then assessed in these SCD1-depleted cells.[6][14]

-

Overexpression: Conversely, cells can be engineered to overexpress SCD1. The ability of Aramchol to exert its effects in these cells is then evaluated to determine if SCD1 overexpression can rescue the phenotype.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Aramchol's core mechanism of action on hepatic lipid metabolism.

Caption: Workflow for assessing Aramchol's effect on SCD1 in vitro.

References

- 1. emjreviews.com [emjreviews.com]

- 2. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. galmedpharma.com [galmedpharma.com]

- 8. The SCD1 inhibitor aramchol interacts with regorafenib to kill GI tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Aramchol in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 12. investing.com [investing.com]

- 13. wjgnet.com [wjgnet.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Beyond SCD1: A Technical Guide to the Molecular Targets of Aramchol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aramchol (B1665158), a novel fatty acid-bile acid conjugate, is a promising therapeutic agent for non-alcoholic steatohepatitis (NASH) and liver fibrosis. While its inhibitory effect on Stearoyl-CoA Desaturase 1 (SCD1) is a well-established mechanism of action, a growing body of evidence reveals a multi-faceted molecular engagement that extends beyond SCD1. This technical guide provides an in-depth exploration of these additional molecular targets and pathways, offering a comprehensive resource for researchers and drug development professionals. We delve into the modulation of key signaling cascades including AMP-activated protein kinase (AMPK), mammalian target of rapamycin (B549165) complex 1 (mTORC1), peroxisome proliferator-activated receptor-gamma (PPARγ), and transforming growth factor-beta (TGF-β). Furthermore, we elucidate its impact on cellular redox homeostasis through the transsulfuration pathway and its systemic effects on cardiometabolic markers. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of the key molecular interactions to facilitate a deeper understanding of Aramchol's therapeutic potential.

Modulation of Cellular Energy and Anabolic Signaling: The AMPK/mTORC1 Axis

Aramchol has been shown to influence the central regulators of cellular energy homeostasis, AMPK and mTORC1, thereby impacting lipid and glucose metabolism.

Activation of AMP-activated Protein Kinase (AMPK)

Aramchol treatment promotes the activation of the AMPK pathway.[1] Activated AMPK plays a crucial role in cellular energy sensing and stimulates catabolic pathways that generate ATP, such as fatty acid β-oxidation, while inhibiting anabolic processes that consume ATP.[1][2] The activation of AMPK by Aramchol contributes to the improvement of liver glucose homeostasis.[3] In hepatocytes, this activation leads to a subsequent increase in fatty acid β-oxidation and oxidative phosphorylation.[1][4]

Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1)

Concurrently with AMPK activation, Aramchol inhibits the mTORC1 pathway.[1] mTORC1 is a key regulator of cell growth and anabolism, promoting protein and lipid synthesis.[5] By inhibiting mTORC1, Aramchol reduces anabolic processes such as de novo lipogenesis (DNL) and gluconeogenesis.[1][3] This dual action of activating AMPK and inhibiting mTORC1 shifts the cellular metabolic balance from an anabolic to a catabolic state, which is beneficial in the context of NASH.[1]

Diagram 1: Aramchol's Influence on the AMPK and mTORC1 Signaling Pathways

Caption: Aramchol activates AMPK and inhibits mTORC1 signaling pathways.

Direct Anti-Fibrotic Effects: Targeting Hepatic Stellate Cells

Aramchol exerts direct anti-fibrotic effects by modulating the activity of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.

Upregulation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

In both a human HSC line (LX-2) and primary human HSCs, Aramchol has been shown to significantly induce the expression of PPARγ mRNA and protein.[4][6] PPARγ is a nuclear receptor whose activation is associated with the suppression of HSC activation and a shift towards a quiescent phenotype.[7][8] This induction of PPARγ by Aramchol in HSCs contributes to the reduction of fibrogenic gene expression.[6]

Inhibition of Transforming Growth Factor-Beta (TGF-β) Signaling

TGF-β is a potent pro-fibrotic cytokine that drives the activation of HSCs.[9][10] Aramchol treatment leads to a significant inhibition of TGF-β-induced hepatic fibrosis pathways.[11][12] In TGF-β-stimulated human cholangiocyte cells, Aramchol suppressed hepatic fibrosis pathways while enhancing PPAR signaling.[13] This inhibition of TGF-β signaling by Aramchol attenuates the expression of key fibrotic markers.[13]

Diagram 2: Anti-Fibrotic Mechanisms of Aramchol in Hepatic Stellate Cells

Caption: Aramchol promotes HSC quiescence via PPARγ and inhibits TGF-β signaling.

Enhancement of Cellular Redox Homeostasis: The Transsulfuration Pathway

Aramchol has been demonstrated to improve the cellular antioxidant capacity by modulating the transsulfuration pathway.

Increased Flux through the Transsulfuration Pathway and Glutathione (B108866) (GSH) Production

In preclinical models of NASH, Aramchol administration increased the flux through the transsulfuration pathway.[14][15] This metabolic pathway is crucial for the synthesis of the endogenous antioxidant glutathione (GSH).[16] The enhanced flux leads to a rise in GSH levels and an improved GSH/GSSG (oxidized glutathione) ratio, which is indicative of a more reduced and favorable intracellular redox state.[14][15] This action helps to counteract the oxidative stress that is a key driver of NASH progression.[15]

Diagram 3: Aramchol's Impact on the Transsulfuration Pathway and Redox Balance

Caption: Aramchol enhances the transsulfuration pathway, boosting antioxidant defenses.

Systemic Cardiometabolic Effects

Recent clinical data from the Phase 3 ARMOR study has revealed that Aramchol's effects extend beyond the liver, influencing systemic markers of cardiovascular health.

Reduction in Markers of Cardiac Stress and Inflammation

Analysis of blood samples from patients treated with Aramchol showed a decrease in markers of chronic systemic inflammation, oxidative and cardiac stress, and atherosclerotic plaque pathogenesis.[17][18] Notably, a significant decrease in Atrial Natriuretic Peptide (ANP), a clinically validated marker for heart failure, was observed.[17][19] These findings suggest that Aramchol may have broader cardiometabolic benefits.[19]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the molecular targets of Aramchol beyond SCD1.

Table 1: Effects of Aramchol on Gene and Protein Expression

| Target | Cell/Tissue Type | Experimental Model | Aramchol Concentration/Dose | Change in Expression | Reference(s) |

| PPARγ (mRNA) | Human HSCs (LX-2) | In vitro | 10 µM | Increased | [6] |

| PPARγ (Protein) | Human HSCs (LX-2) | In vitro | 10 µM | Increased | [6] |

| COL1A1 (mRNA) | Human HSCs (LX-2) | In vitro | 10 µM | Reduced | [6] |

| ACTA2 (mRNA) | Human HSCs (LX-2) | In vitro | 10 µM | Reduced | [6] |

| P-AMPK/AMPK ratio | Mouse Hepatocytes | In vitro | 20 µmol/L | Significantly Increased | [1] |

| TGFβ-induced hepatic fibrosis pathways | Human Cholangiocytes (H69) | In vitro | Not specified | Significantly Inhibited (2-fold, p<0.05) | [11][12] |

| PPAR signaling | Human Cholangiocytes (H69) | In vitro | Not specified | Upregulated | [11][12] |

Table 2: Effects of Aramchol on Biomarkers and Metabolic Parameters

| Biomarker/Parameter | Study Population/Model | Aramchol Dose | Duration | Outcome | Reference(s) |

| Glutathione (GSH) | 0.1MCD-fed mice | 5 mg/kg/day | 2 weeks | Normalized hepatic GSH content | [15] |

| GSH/GSSG ratio | 0.1MCD-fed mice | 5 mg/kg/day | 2 weeks | Normalized | [15] |

| Atrial Natriuretic Peptide (ANP) | Patients in ARMOR study | 300mg BID | 12 weeks | Significant decrease | [17][19] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the molecular targets of Aramchol.

Cell Culture and Treatment

-

Human Hepatic Stellate Cell Line (LX-2): Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are often serum-starved before treatment with Aramchol at specified concentrations (e.g., 10 µM) for various time points (e.g., 24 or 48 hours).[20]

-

Primary Human Hepatocytes (phHeps): Isolated from liver tissue by perfusion and cultured under appropriate conditions. Treatment with Aramchol (e.g., 10 µM for 48 hours) is performed to assess changes in gene expression.[20]

-

Mouse Hepatocytes: Isolated from mouse liver and incubated with Aramchol (e.g., 20 µmol/L for 48 hours) or a vehicle control.[1]

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from cells, and cDNA is synthesized. qPCR is performed using specific primers for target genes (e.g., PPARG, COL1A1, ACTA2, SCD1) and housekeeping genes for normalization. The relative expression is calculated using the ΔΔCt method.[20]

-

Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., SCD1, p-AMPK, AMPK) and loading controls. Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.[1][20]

-

RNA Sequencing (RNAseq): RNA is extracted from cells treated with Aramchol or a vehicle. Library preparation and sequencing are performed. Differential gene expression analysis is conducted to identify global changes in the transcriptome. Gene set enrichment analysis (GSEA) and gene ontology (GO) analyses are used to determine the functional implications of the observed gene expression changes.[20]

Metabolic and Functional Assays

-

Measurement of Glutathione (GSH) and GSSG: Liver tissue is homogenized, and the levels of reduced (GSH) and oxidized (GSSG) glutathione are measured using commercially available kits, often based on enzymatic recycling assays. The GSH/GSSG ratio is then calculated.[15]

-

PPARγ Activity Assays: The transcriptional activity of PPARγ can be assessed using several methods, including:

-

Reporter Gene Assays: Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene. Following treatment with Aramchol, luciferase activity is measured as an indicator of PPARγ activation.[21][22]

-

Transcription Factor Activity Assays: These are typically ELISA-based kits where a specific double-stranded DNA sequence containing the PPRE is immobilized on a 96-well plate. Nuclear extracts from treated cells are added, and the binding of PPARγ is detected using a specific primary antibody and a secondary antibody-enzyme conjugate.[23][24]

-

-

TGF-β Signaling Pathway Analysis: The impact of Aramchol on TGF-β signaling can be evaluated by measuring the expression of downstream target genes (e.g., SERPINE1, VEGFA, PDGFB) via qPCR or by assessing the phosphorylation status of Smad proteins via Western blotting in cells stimulated with TGF-β in the presence or absence of Aramchol.[13][25]

Animal Models

-

Methionine- and Choline-Deficient (MCD) Diet Model: This is a common dietary model to induce NASH and fibrosis in mice. Animals are fed an MCD diet for a specified duration to induce liver injury, and then treated with Aramchol (e.g., 5 mg/kg/day) to assess its therapeutic effects on histology, gene expression, and metabolic parameters.[14][15]

Conclusion

Aramchol's mechanism of action is proving to be more complex and nuanced than initially understood. Beyond its well-documented inhibition of SCD1, Aramchol engages with a network of interconnected molecular pathways that are central to the pathophysiology of NASH and fibrosis. Its ability to modulate cellular energy sensing, directly suppress fibrogenesis in HSCs, enhance antioxidant defenses, and exert beneficial systemic cardiometabolic effects underscores its potential as a robust therapeutic agent. A thorough understanding of these multifaceted molecular targets is crucial for the continued development and optimal clinical application of Aramchol in the treatment of liver and metabolic diseases. This technical guide provides a foundational resource for researchers to further explore and leverage the diverse pharmacological properties of this promising drug candidate.

References

- 1. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emjreviews.com [emjreviews.com]

- 4. Inflammatory and fibrotic mechanisms in NAFLD - implications for new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPAR Gamma and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptor γ activation ameliorates liver fibrosis-differential action of transcription factor EB and autophagy on hepatocytes and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 10. Regulation of peroxisome proliferator-activated receptor-gamma activity affects the hepatic stellate cell activation and the progression of NASH via TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 12. Galmed Reports Significant Anti-Fibrotic Effects of Aramchol in PSC Models [prnewswire.com]

- 13. Aramchol attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Aramchol in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IANS [ians.in]

- 18. Galmed Identifies Proprietary Biomarker Signature for Aramchol, Unlocking Multi-Billion-Dollar Expansion Potential Beyond NASH [prnewswire.com]

- 19. firstwordpharma.com [firstwordpharma.com]

- 20. galmedpharma.com [galmedpharma.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. raybiotech.com [raybiotech.com]

- 24. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]

- 25. Aramchol attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Aramchol's Impact on Lipid Droplet Formation in Hepatocytes: A Technical Guide

Introduction

Aramchol (B1665158) (arachidyl-amido cholanoic acid) is a novel, liver-targeted synthetic molecule that conjugates cholic acid and arachidic acid.[1][2] It is developed primarily for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[3][4] The core mechanism of Aramchol revolves around the modulation of Stearoyl-CoA Desaturase 1 (SCD1), the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][5] By inhibiting SCD1, Aramchol directly influences the lipid metabolism within hepatocytes, leading to a significant reduction in hepatic fat accumulation, a hallmark of which is the formation of cytoplasmic lipid droplets. This guide provides an in-depth technical overview of Aramchol's mechanism, its quantitative effects on liver fat, and the experimental basis for these findings.

Core Mechanism of Action: SCD1 Inhibition

The primary therapeutic target of Aramchol is the enzyme SCD1.[6][7] SCD1 catalyzes the synthesis of MUFAs, particularly oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from SFAs like stearate (B1226849) (18:0) and palmitate (16:0). These MUFAs are the preferred fatty acid substrates for the synthesis of triglycerides, which are subsequently stored in lipid droplets within hepatocytes.[5][7]

Aramchol's partial inhibition of SCD1 disrupts this process, leading to a cascade of beneficial metabolic changes:

-

Reduced De Novo Lipogenesis (DNL): By limiting the availability of MUFAs, Aramchol curtails the synthesis of new triglycerides, a key driver of steatosis.[2][8]

-

Increased Fatty Acid β-Oxidation: The reduction in SCD1 activity promotes the catabolism of fatty acids.[1][9][10] This shift from lipid storage to lipid burning is mediated, in part, by the activation of the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway.[8][9]

-

Modulation of Key Signaling Pathways: Aramchol treatment activates AMPK and inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[8] This dual action enhances catabolic processes like fatty acid oxidation and oxidative phosphorylation while suppressing anabolic processes such as DNL and gluconeogenesis.[8][11]

-

Impact on Lipid Droplet Formation: The net effect of reduced triglyceride synthesis and increased fatty acid breakdown is a marked decrease in the accumulation of neutral lipids within hepatocytes. This is visualized as a reduction in the size and number of cytoplasmic lipid droplets, directly addressing the cellular basis of steatosis.[7]

Beyond hepatocytes, Aramchol also exerts anti-fibrotic effects by downregulating SCD1 in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[3][10] This leads to the suppression of fibrogenic gene expression and a reduction in collagen production.[3]

Quantitative Data on Aramchol's Efficacy

Clinical and preclinical studies have provided quantitative evidence of Aramchol's impact on liver fat and other markers of NASH.

Table 1: Clinical Trial Efficacy Data for Aramchol

| Endpoint | Trial / Dose | Result | Placebo Result | Statistical Significance | Citation(s) |

| Liver Fat Content Reduction | Phase II (300 mg, 3 months) | -12.6% (relative change) | +6.4% | Statistically significant dose response | [1][2][6] |

| Liver Triglyceride Reduction (MRS) | ARREST (Phase IIb, 600 mg, 52 weeks) | -3.1% (placebo-corrected) | - | P = 0.066 | [5][12] |

| NASH Resolution (no worsening fibrosis) | ARREST (Phase IIb, 600 mg, 52 weeks) | 16.7% of patients (13/78) | 5.0% of patients (2/40) | OR = 4.74 | [5][12][13] |

| Fibrosis Improvement (≥1 stage) | ARREST (Phase IIb, 600 mg, 52 weeks) | 29.5% of patients (23/78) | 17.5% of patients (7/40) | OR = 1.88 | [5][12][13] |

| Fibrosis Improvement (≥1 stage) | ARMOR (Phase III Open-Label, 300 mg BID) | 60.0% of patients (12/20) at 24-72 weeks | N/A (Open-Label) | N/A | [14] |

| ALT Reduction | ARREST (Phase IIb, 600 mg, 52 weeks) | -29.1 IU/L (placebo-corrected) | - | Significant | [12] |

Table 2: Preclinical & In Vitro Data for Aramchol

| Model System | Treatment | Key Finding(s) | Citation(s) |

| Primary Human Hepatocytes (phHeps) | 10 µM Aramchol | Dose-dependent inhibition of SCD1 mRNA expression. | [3] |

| Primary Human Hepatocytes (phHeps) | 10 µM Aramchol | Increased PPARG (PPARγ) mRNA expression. | [3] |

| Human Hepatic Stellate Cells (LX-2) | 10 µM Aramchol | Significant reduction in SCD1, ACTA2, COL1A1 mRNA. | [3] |

| Mouse Hepatocytes (MCD medium) | 10 µM Aramchol | Prevention of cellular neutral lipid accumulation. | [7] |

| MCD Diet Mouse Model of NASH | 1 or 5 mg/kg/day Aramchol | Increased P-AMPK/AMPK ratio; Reduced P-p70S6K/p70S6K ratio. | [8] |

| Mdr2-/- & DDC Diet Mouse Models | 12.5 mg/kg/day Aramchol meglumine | Significant reduction in hepatic ECM gene expression and inflammatory cytokines. | [15] |

Experimental Protocols

In Vitro Studies in Hepatocytes

-

Cell Culture: Primary mouse or human hepatocytes are isolated and cultured. For studies on fibrosis, human hepatic stellate cell lines like LX-2 are used.[3][8]

-

Treatment: Cells are incubated with Aramchol at various concentrations (e.g., 5 µM, 10 µM, 20 µM) or a vehicle control (like DMSO) for specified durations, typically 24 to 48 hours.[3][8]

-

Lipid Accumulation Analysis: To visualize and quantify lipid droplets, cells are stained with a fluorescent neutral lipid dye such as BODIPY. Fluorescence microscopy is then used to assess the degree of lipid accumulation.[7]

-

Gene Expression Analysis: Total RNA is extracted from the treated cells. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of target genes, including SCD1, PPARG, and genes related to fibrosis (COL1A1, ACTA2).[3]

-

Protein Analysis: Cell lysates are prepared and subjected to Western blotting to determine the protein levels of SCD1, PPARγ, and key signaling proteins like phosphorylated AMPK and S6 kinase.[3][8]

In Vivo Animal Studies

-

Model Induction: The methionine- and choline-deficient (MCD) diet is a common nutritional model used to induce NASH with fibrosis in mice.[7][8] Mice are fed the MCD diet for several weeks to establish the disease phenotype.

-

Aramchol Administration: Following disease induction, mice are treated with Aramchol (e.g., 1, 5, or 12.5 mg/kg/day) or a vehicle control. Administration is typically performed via intragastric gavage.[8][15]

-

Endpoint Analysis:

-

Histology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Picrosirius red staining is used to visualize and quantify collagen deposition (fibrosis).[7][15]

-

Biochemical Analysis: Serum is collected to measure levels of liver enzymes like Alanine Aminotransferase (ALT).[12]

-

Metabolomics and Proteomics: Liver tissue is analyzed to determine the levels of various metabolites (fatty acids, triglycerides) and changes in the liver proteome to identify affected pathways.[7][8]

-

Clinical Trials

-

Study Design: Key trials like the Phase IIb ARREST study were randomized, double-blind, and placebo-controlled.[12][13] The Phase III ARMOR study includes an open-label part.[14][16]

-

Patient Population: Patients enrolled typically have biopsy-confirmed NASH with fibrosis.[5][12]

-

Intervention: Patients receive daily oral doses of Aramchol (e.g., 400 mg, 600 mg, or 300 mg twice daily) or a matching placebo for an extended period (e.g., 52 weeks).[12][14]

-

Primary and Secondary Endpoints:

-

Liver Fat Measurement: The primary endpoint in some trials was the change in hepatic triglycerides as measured by non-invasive Magnetic Resonance Spectroscopy (MRS).[6][12]

-

Histological Assessment: Liver biopsies taken at baseline and end-of-treatment are evaluated for key secondary endpoints, including NASH resolution without worsening of fibrosis and a ≥1-stage improvement in fibrosis without worsening of NASH.[12][13]

-

Visualizing Aramchol's Mechanisms and Workflows

Caption: Aramchol's core mechanism of action in hepatocytes.

Caption: Workflow for in vitro hepatocyte experiments.

Caption: Logical flow of Aramchol's therapeutic effects.

Conclusion

Aramchol effectively reduces the formation of lipid droplets in hepatocytes by directly targeting and inhibiting SCD1, a pivotal enzyme in lipogenesis. This mechanism decreases the synthesis of monounsaturated fatty acids required for triglyceride production while simultaneously promoting fatty acid oxidation. The consequent reduction in hepatic steatosis has been consistently demonstrated in preclinical models and translated to clinically meaningful endpoints in patient trials, including decreased liver fat, resolution of NASH, and improvement in fibrosis.[2][12][13] The multifaceted action of Aramchol, impacting metabolic, inflammatory, and fibrotic pathways, positions it as a significant therapeutic candidate for NASH.[4][11]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emjreviews.com [emjreviews.com]

- 5. benchchem.com [benchchem.com]

- 6. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 7. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 10. Galmed releases Phase 3 Aramchol results in Hepatology. [pharmaceutical-era.com]

- 11. galmedpharma.com [galmedpharma.com]

- 12. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emjreviews.com [emjreviews.com]

- 15. Aramchol attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. investing.com [investing.com]

Preclinical Evidence of Aramchol's Anti-inflammatory Properties: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-inflammatory properties of Aramchol (B1665158), a novel fatty acid-bile acid conjugate. Aramchol's primary mechanism of action involves the modulation of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism, which has been shown to play a significant role in inflammation and fibrosis.[1][2][3][4][5] This document synthesizes data from various preclinical studies, detailing experimental protocols, presenting quantitative data in a structured format, and illustrating key signaling pathways and experimental workflows.

Core Mechanism of Action: SCD1 Inhibition

Aramchol acts as a partial inhibitor of SCD1, an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][2][4][5] The downregulation of SCD1 by Aramchol has been demonstrated in various preclinical models to reduce steatosis, inflammation, and fibrosis.[1][4][6] This inhibition of SCD1 appears to be a central node in Aramchol's therapeutic effects, influencing downstream pathways involved in inflammation and fibrogenesis.

Preclinical Efficacy Across Multiple Inflammatory and Fibrotic Models

Aramchol has demonstrated significant anti-inflammatory and anti-fibrotic effects in a range of preclinical models, spanning liver, lung, and gastrointestinal diseases.

Liver Inflammation and Fibrosis

Non-alcoholic Steatohepatitis (NASH)

In a methionine and choline (B1196258) deficient (MCD) diet mouse model of NASH, Aramchol administration led to a significant reduction in both inflammation and liver fibrosis.[4][6][7][8]

Table 1: Effects of Aramchol in the MCD Diet Mouse Model of NASH

| Parameter | Effect of Aramchol Treatment | Reference |

| F4/80 (macrophage marker) | 65% decrease | [6] |

| CD64 (macrophage marker) | 80% decrease | [6] |

| Sirius Red (collagen deposition) | 70% decrease | [6] |

Primary Sclerosing Cholangitis (PSC)

In mouse models of primary sclerosing cholangitis (PSC), Aramchol demonstrated the ability to both attenuate and prevent biliary fibrosis.[9][10][11]

Table 2: Effects of Aramchol in Preclinical Models of PSC

| Model | Key Findings | Reference |

| Mdr2-/- mice (established fibrosis) | Significant reduction in ECM synthesis, collagen content, and myofibroblast activation. | [12] |

| DDC diet-induced model (prevention) | Significant reduction in ECM synthesis, collagen content, and myofibroblast activation. | [12] |

| TGFβ-activated human cholangiocytes | Dose-dependent reduction of PAI-1, VEGFA, and PDGFB expression. | [9][10] |

Lung Fibrosis

In a bleomycin-induced mouse model of idiopathic pulmonary fibrosis (IPF), Aramchol treatment resulted in a statistically significant improvement in fibrosis, comparable to the standard-of-care treatment, pirfenidone.[1][2]

Table 3: Effects of Aramchol in a Bleomycin-Induced Lung Fibrosis Model

| Parameter | Statistical Significance (p-value) | Reference |

| Hydroxyproline (B1673980) | < 0.05 | [1] |

| Ashcroft Score | < 0.005 | [1] |

| % Collagen Proportionate Area (% CPA) | < 0.001 | [1] |

| Type I Collagen Immunohistochemistry | < 0.005 | [1] |

| α-SMA Immunohistochemistry | < 0.005 | [1] |

Gastrointestinal Inflammation

Aramchol has also shown efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS) induced colitis model, which mimics human ulcerative colitis.[1]

Table 4: Effects of Aramchol in a DSS-Induced Colitis Model

| Parameter | Statistical Significance (p-value) | Reference |

| Clinical Improvements | < 0.05 | [1] |

| Histological Score (inflammation & structural changes) | < 0.01 | [1] |

Experimental Protocols

Methionine and Choline Deficient (MCD) Diet Model of NASH

-

Induction of NASH: Mice are fed a diet deficient in methionine and choline for a specified period (e.g., four weeks) to induce steatohepatitis and fibrosis.[4][7][8]

-

Treatment: Aramchol is administered orally at a specified dose (e.g., 5 mg/kg/day) for a portion of the study period (e.g., the last 2 weeks).[4][7][8]

-

Assessments: Liver samples are collected for histological analysis (e.g., Sirius Red staining for collagen) and immunohistochemistry for inflammatory markers (e.g., F4/80, CD64).[4][6][7][8]

Bleomycin-Induced Lung Fibrosis Model

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung fibrosis.[2]

-

Treatment: Aramchol is administered, and its effects are compared to a vehicle control and a positive control (e.g., pirfenidone).[1][2]

-

Assessments: Lung tissue is analyzed for markers of fibrosis, including hydroxyproline content, Ashcroft score for histological severity, percentage of collagen proportionate area, and immunohistochemistry for type I collagen and α-SMA.[1]

Dextran Sulfate Sodium (DSS) Induced Colitis Model

-

Animal Model: Mice.[1]

-

Induction of Colitis: DSS is administered in the drinking water to induce acute colitis, which shares similarities with human ulcerative colitis.[1]

-

Treatment: Aramchol is administered and compared to control groups, which may include standard treatments like 5-ASA and local steroids.[1][13]

-

Assessments: Clinical parameters are monitored, and colon tissue is collected for histological scoring based on inflammation and structural changes.[1]

Signaling Pathways and Visualizations

Aramchol's anti-inflammatory effects are mediated through the modulation of key signaling pathways.

Inhibition of TGFβ-Induced Fibroinflammatory Pathways

Aramchol has been shown to inhibit the transforming growth factor-beta (TGFβ) signaling pathway, a central driver of fibrosis.[9][10][12] This inhibition leads to a reduction in the expression of pro-fibrotic and pro-inflammatory mediators.

Caption: Aramchol inhibits TGFβ-induced fibroinflammatory signaling.

Upregulation of PPAR Signaling

Aramchol upregulates peroxisome proliferator-activated receptor (PPAR) signaling, particularly PPARα and PPARγ.[9][10][12] PPARs are nuclear receptors that play a critical role in regulating lipid metabolism and inflammation, and their activation is generally associated with anti-inflammatory and anti-fibrotic effects.

Caption: Aramchol upregulates PPAR signaling, promoting anti-inflammatory effects.

Experimental Workflow for Preclinical Efficacy Testing

The general workflow for assessing the preclinical anti-inflammatory and anti-fibrotic efficacy of Aramchol involves several key stages, from disease induction to multi-level assessment.

Caption: General experimental workflow for preclinical evaluation of Aramchol.

Conclusion

The preclinical data strongly support the anti-inflammatory and anti-fibrotic properties of Aramchol across a variety of disease models. Its mechanism of action, centered on the inhibition of SCD1 and the subsequent modulation of key signaling pathways such as TGFβ and PPAR, provides a solid rationale for its ongoing clinical development. The quantitative and qualitative evidence presented in this guide highlights Aramchol's potential as a therapeutic agent for a range of inflammatory and fibrotic conditions. Further research will continue to elucidate the full spectrum of its molecular effects and clinical applications.

References

- 1. Galmed Reports Significant Anti-Fibrotic Effects of Aramchol in a Lung Fibrosis Model [prnewswire.com]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emjreviews.com [emjreviews.com]

- 6. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 7. Role of Aramchol in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 10. Galmed Reports Significant Anti-Fibrotic Effects of Aramchol in PSC Models [prnewswire.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Aramchol attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

Navigating In Vitro Investigations with Aramchol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Aramchol, alongside detailed methodologies for its application in in vitro studies. Designed for professionals in the field of drug development and metabolic research, this document synthesizes critical data to facilitate the design and execution of robust experimental protocols.

Physicochemical Properties of Aramchol

Aramchol (Arachidyl amido cholanoic acid) is a synthetic fatty acid bile acid conjugate. It is a white to beige powder. A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source |

| IUPAC Name | (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Synonyms | Arachidyl amido cholanoic acid, C20-FABAC | |

| Chemical Formula | C₄₄H₇₉NO₅ | |

| Molecular Weight | 702.10 g/mol | |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL (clear solution), 20 mg/mL, 53.33 mg/mL (75.96 mM). Ethanol: 20 mg/mL. DMF: 30 mg/mL. H₂O: Insoluble. Sparingly soluble in aqueous buffers; for maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer of choice (e.g., 0.5 mg/mL in a 1:1 solution of DMF:PBS, pH 7.2). | |

| Storage Temperature | 2-8°C or -20°C |

Experimental Protocols for In Vitro Studies

Aramchol's primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid synthesis. This leads to a cascade of downstream effects, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways, which collectively improve lipid and glucose metabolism.

Cell Culture and Treatment

Primary mouse hepatocytes and human hepatic stellate cell lines (e.g., LX-2) are commonly used for in vitro studies of Aramchol.

-

Primary Hepatocyte Isolation and Culture : Isolate primary hepatocytes from mice via collagenase perfusion. Plate the cells on collagen-coated dishes and culture in Minimal Essential Medium (MEM) with 10% fetal bovine serum (FBS). After cell attachment, switch to serum-free MEM. Treat cells with Aramchol (typically 10-20 µM dissolved in DMSO) or vehicle control for 24-48 hours.

-

Hepatic Stellate Cell Culture : Culture LX-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 2% FBS. For experiments, serum-starve the cells and then treat with Aramchol (typically 5-10 µM in DMSO) or vehicle for 24-48 hours.

Western Blot Analysis

Western blotting is used to assess the protein levels of key targets in the signaling pathways affected by Aramchol.

-

Cell Lysis : Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels, often normalized to a loading control like β-actin.

Key Primary Antibodies:

-

SCD1

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

Phospho-p70S6K (T389)

-

Total p70S6K

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

Total S6 Ribosomal Protein

-

CPT1A/B

-

β-actin

Gene Expression Analysis (RT-qPCR)

Quantitative real-time PCR is employed to measure changes in the mRNA expression of genes involved in fibrosis and lipid metabolism.

-

RNA Extraction and cDNA Synthesis : Isolate total RNA from treated cells using a suitable kit and synthesize cDNA using a reverse transcription kit.

-

qPCR : Perform qPCR using a SYBR Green-based master mix and gene-specific primers.

-

Data Analysis : Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

Key Gene Targets:

-

SCD1

-

PPARG

-

COL1A1 (Collagen Type I Alpha 1)

-

ACTA2 (Alpha-smooth muscle actin)

Lipid Accumulation Assay (BODIPY Staining)

BODIPY 493/503 staining is used to visualize and quantify neutral lipid droplets within cells.

-

Cell Culture : Seed cells on coverslips in a culture plate.

-

Treatment : Treat the cells with Aramchol or vehicle as described above. To induce lipid accumulation, cells can be incubated with a medium deficient in methionine and choline (B1196258) (MCD medium).

-

Staining : Wash the cells with PBS and incubate with a working solution of BODIPY 493/503 (typically 1-2 µM in PBS) for 15-30 minutes at 37°C, protected from light.

-

Fixation and Mounting (Optional for fixed-cell imaging) : Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging and Quantification : Visualize the lipid droplets using a fluorescence microscope. The intensity of the fluorescence can be quantified using image analysis software to determine the extent of lipid accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Aramchol and a typical experimental workflow for its in vitro characterization.

Caption: Aramchol's mechanism of action involves SCD1 inhibition, leading to AMPK activation and mTORC1 inhibition, ultimately regulating lipid and glucose metabolism and reducing fibrogenesis.

Caption: A generalized workflow for the in vitro evaluation of Aramchol's effects on cellular processes.

This guide provides a foundational understanding of Aramchol's properties and its application in in vitro research. For specific experimental details, it is recommended to consult the cited literature. As research progresses, these protocols may be further refined and optimized.

Aramchol's Modulation of Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramchol, a novel synthetic fatty acid-bile acid conjugate, is emerging as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its primary mechanism of action revolves around the modulation of key pathways in hepatic fatty acid metabolism, leading to reductions in liver fat, inflammation, and fibrosis.[1][2][4][5] This technical guide provides an in-depth overview of Aramchol's role in these pathways, supported by quantitative data from clinical trials and detailed experimental methodologies.

Core Mechanism of Action: Partial Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

Aramchol's central therapeutic effect is achieved through the partial inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in hepatic lipogenesis.[2][3][6][7] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components for the synthesis of triglycerides and other lipids.[2][6][8] By partially inhibiting SCD1, Aramchol reduces the availability of MUFAs, thereby decreasing de novo lipogenesis and promoting the β-oxidation of fatty acids.[2][6][7] This dual action leads to a significant reduction in the accumulation of triglycerides in the liver, a hallmark of steatosis.[2][6]

The partial nature of SCD1 inhibition by Aramchol is a key characteristic, potentially mitigating the adverse effects observed with complete SCD1 inhibition.[7]

Key Signaling Pathways Modulated by Aramchol

Aramchol's effects extend beyond direct SCD1 inhibition, influencing a network of interconnected signaling pathways that regulate lipid metabolism, inflammation, and fibrosis.

-

PPAR-γ Activation: Aramchol has been shown to induce the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis and insulin (B600854) sensitivity.[9] Increased PPAR-γ activity can contribute to improved glucose homeostasis and reduced inflammation.

-

AMPK Pathway Activation: Evidence suggests that Aramchol activates the AMP-activated protein kinase (AMPK) pathway.[4][10] AMPK acts as a cellular energy sensor; its activation promotes catabolic processes like fatty acid oxidation and glycolysis while inhibiting anabolic pathways such as lipogenesis.[4][10]

-

mTOR Pathway Inhibition: In conjunction with AMPK activation, Aramchol has been observed to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway.[4][10] The mTOR pathway is a central regulator of cell growth and anabolism, and its inhibition further contributes to the reduction of lipogenesis.[4][10]

-

Reverse Cholesterol Transport: Aramchol upregulates the ATP-binding cassette transporter A1 (ABCA1).[2][6][11] ABCA1 is a key mediator of cholesterol efflux from cells to apolipoprotein A1, the first step in reverse cholesterol transport. This action may contribute to an anti-atherogenic effect.[2][6][11]

Quantitative Data from Clinical Trials

The clinical development of Aramchol has yielded significant quantitative data from the Phase IIb ARREST and Phase III ARMOR studies, demonstrating its efficacy in patients with NASH.

Table 1: Efficacy of Aramchol in the ARREST Study (52 Weeks)

| Endpoint | Placebo | Aramchol 400 mg | Aramchol 600 mg |

| NASH Resolution without Worsening of Fibrosis (%) | 5.0% (2/40) | 19.2% (15/78) | 16.7% (13/78) |

| Fibrosis Improvement (≥1 stage) without Worsening of NASH (%) | 17.5% (7/40) | 21.3% (17/80) | 29.5% (23/78) |

| Change in Liver Triglycerides (%) | -0.1 | -1.8 | -3.2 |

| Change in Alanine Aminotransferase (ALT) (IU/L) | -10.3 | -24.4 | -29.1 |

Data sourced from the ARREST clinical trial.[2][3]

Table 2: Fibrosis Improvement in the ARMOR Study Open-Label Part

| Assessment Method | Treatment Duration < 48 weeks | Treatment Duration ≥ 48 weeks |

| NASH-CRN (≥1 stage improvement, %) | 25% | 39% |

| Ranked Pair Assessment (Improved, %) | 43% | 61% |

| Digital Pathology (Ph-FCS Reduction, %) | 54% | 100% |

| Digital Pathology (Substantial Ph-FCS Reduction, %) | 21% | 65% |

Data from the open-label part of the ARMOR study.[9][12]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the research of Aramchol's effects.

Measurement of SCD1 Activity

A direct enzymatic assay is used to quantify SCD1 activity in liver microsomes.

-

Objective: To determine the rate of conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

-

Protocol:

-

Microsome Isolation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, where SCD1 is located.

-

Reaction Mixture: Isolated microsomes are incubated with a reaction buffer containing a radiolabeled substrate (e.g., [1-14C] stearoyl-CoA), NADH, and other cofactors.

-

Incubation: The reaction is carried out at 37°C for a defined period.

-

Lipid Extraction: The reaction is stopped, and total lipids are extracted.

-

Separation and Quantification: The fatty acid methyl esters are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to distinguish between the saturated and monounsaturated forms. The radioactivity in the respective fractions is quantified using a scintillation counter.

-

Data Analysis: SCD1 activity is expressed as the amount of monounsaturated fatty acid formed per unit of time per milligram of microsomal protein.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is employed to measure the mRNA levels of genes involved in fatty acid metabolism, fibrosis, and inflammation.

-

Objective: To quantify the relative expression of target genes such as SCD1, PPARG, COL1A1, and ACTA2.

-

Protocol:

-

RNA Extraction: Total RNA is isolated from liver tissue or cultured cells using a suitable method (e.g., TRIzol reagent).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).

-

Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.

-

Protein Expression Analysis by Western Blot

Western blotting is used to detect and quantify the levels of specific proteins.

-

Objective: To measure the protein levels of SCD1, α-SMA (a marker of hepatic stellate cell activation), and other relevant proteins.

-

Protocol:

-

Protein Extraction: Total protein is extracted from liver tissue or cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system.

-

Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

-

Histological Analysis of Liver Biopsies

Liver biopsy samples are histologically assessed to evaluate the severity of NASH and fibrosis.

-

Objective: To stage the degree of fibrosis and grade the necroinflammatory activity in the liver.

-

Protocol:

-

Tissue Processing: Liver biopsy specimens are fixed in formalin, embedded in paraffin, and sectioned.

-

Staining: The sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with a collagen-specific stain such as Masson's trichrome or Sirius Red to visualize fibrosis.

-

Microscopic Examination: A pathologist examines the stained slides under a microscope.

-

Scoring: The severity of steatosis, lobular inflammation, and hepatocellular ballooning are graded to calculate the NAFLD Activity Score (NAS). Fibrosis is staged according to the NASH Clinical Research Network (CRN) scoring system.[6][13][14][15]

-

Fibrosis Stage 0: No fibrosis.

-

Fibrosis Stage 1: Perisinusoidal or periportal fibrosis.

-

Fibrosis Stage 2: Perisinusoidal and periportal fibrosis.

-

Fibrosis Stage 3: Bridging fibrosis.

-

Fibrosis Stage 4: Cirrhosis.

-

-

Digital Pathology (Optional): Stained slides can be digitized, and image analysis algorithms can be used for a more quantitative assessment of fibrosis (e.g., Phenotypic Fibrosis Composite Severity score).[9]

-

Conclusion

Aramchol's mechanism of action, centered on the partial inhibition of SCD1 and the modulation of key metabolic and signaling pathways, provides a strong rationale for its development as a treatment for NASH. The quantitative data from clinical trials demonstrate its potential to reduce liver fat, resolve steatohepatitis, and improve fibrosis. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of Aramchol and other emerging therapies for fatty liver disease.

References

- 1. Galmed reports results from the Open-Label part of the ARMOR study showing improvements in histology, imaging, and biomarkers with Aramchol [prnewswire.com]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 6. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. benchchem.com [benchchem.com]

- 9. Aramchol in NASH Phase 3; Expanded Access [natap.org]

- 10. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Galmed Touts Strong Phase III NASH Data for Aramchol - BioSpace [biospace.com]

- 13. researchgate.net [researchgate.net]

- 14. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liver Pathology: Steatohepatitis | AASLD [aasld.org]

Aramchol's Mechanism of Action and Potential Off-Target Effects in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramchol (B1665158) is a novel synthetic fatty acid-bile acid conjugate, specifically arachidyl-amido cholanoic acid, currently under investigation as a first-in-class, liver-targeted Stearoyl-CoA Desaturase 1 (SCD1) modulator for the treatment of non-alcoholic steatohepatitis (NASH) and fibrosis.[1][2][3] Its primary mechanism of action is the downregulation of SCD1, a key enzyme in hepatic lipogenesis.[4][5][6] This guide provides an in-depth technical overview of Aramchol's effects in liver cells, focusing on its on-target mechanism and the current understanding of its potential off-target effects.

Primary On-Target Effect: SCD1 Downregulation

The central mechanism of Aramchol's action in liver cells is the downregulation of Stearoyl-CoA Desaturase 1 (SCD1).[4][5][6] SCD1 is a critical enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4][7] By downregulating SCD1, Aramchol initiates a cascade of beneficial metabolic changes within hepatocytes and hepatic stellate cells (HSCs).

Studies have demonstrated that the anti-fibrotic and anti-steatotic effects of Aramchol are phenocopied by SCD1 knockdown, and these effects are abrogated when SCD1 is overexpressed, providing strong evidence for its on-target activity.[5][8]

Downstream Signaling Pathways and Cellular Effects

The inhibition of SCD1 by Aramchol triggers a series of downstream events that collectively contribute to its therapeutic potential in NASH. These effects are considered part of its on-target mechanism.

Lipid Metabolism Modulation

-

Reduced Lipogenesis: By downregulating SCD1, Aramchol decreases the synthesis of MUFAs, which are essential components of triglycerides and cholesterol esters. This leads to a reduction in de novo lipogenesis and hepatic fat accumulation.[5][6][9]

-

Increased Fatty Acid Oxidation: The modulation of hepatic lipid metabolism by Aramchol includes an increase in fatty acid β-oxidation, effectively promoting the "burning" of fat in hepatocytes.[4][8][10][11]

Anti-Fibrotic Effects in Hepatic Stellate Cells (HSCs)

Aramchol exerts direct anti-fibrotic effects on HSCs, the primary collagen-producing cells in the liver.[2][8]

-

Inhibition of HSC Activation: In both the human HSC line (LX-2) and primary human HSCs, Aramchol has been shown to reduce the expression of key fibrogenic markers such as α-smooth muscle actin (α-SMA, encoded by the ACTA2 gene) and collagen type I alpha 1 (COL1A1).[8]

-

Induction of PPARγ: Aramchol treatment leads to the induction of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) mRNA and protein.[8][12] PPARγ is known to have anti-fibrotic effects in the liver.

Modulation of AMPK and mTORC1 Signaling

Aramchol has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) in hepatocytes.[4][13] This dual regulation plays a crucial role in its effects on both glucose and lipid metabolism.

-

AMPK Activation: Activated AMPK enhances catabolic pathways, including fatty acid oxidation and oxidative phosphorylation.[4][13]

-

mTORC1 Inhibition: Inhibition of mTORC1 suppresses anabolic processes such as de novo lipogenesis and gluconeogenesis.[4][13]

Improvement of Glucose Homeostasis